1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one
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Overview
Description
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . This compound is characterized by the presence of a chloro group, a fluoromethoxy group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one typically involves the reaction of 4-chloro-3-(fluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Scientific Research Applications
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The chloro and fluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The propanone moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-3-(fluoromethoxy)phenyl)propan-2-one: Similar in structure but with a different position of the propanone group.
3-(4-(2-Fluoroethoxy)phenyl)propan-1-amine: Contains a fluorine atom and an amine group instead of a ketone.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: Features a trifluoromethyl group instead of a fluoromethoxy group
Properties
Molecular Formula |
C10H10ClFO2 |
---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
1-[4-chloro-3-(fluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO2/c1-2-9(13)7-3-4-8(11)10(5-7)14-6-12/h3-5H,2,6H2,1H3 |
InChI Key |
PHHUCKXDJQTPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)OCF |
Origin of Product |
United States |
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